2,7-Diiodophenanthrene-9,10-dione
Overview
Description
2,7-Diiodophenanthrene-9,10-dione is a useful research compound. Its molecular formula is C14H6I2O2 and its molecular weight is 460 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,7-Diiodophenanthrene-9,10-dione is the C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids . This compound acts as a photocatalyst in this reaction .
Mode of Action
This compound interacts with its targets through a visible-light-induced oxidative coupling reaction . It exhibits excellent photo- and electrochemical properties, including a long excited-state lifetime and high excited-state reduction potential .
Biochemical Pathways
The affected pathway is the C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids
Pharmacokinetics
It’s worth noting that the compound can be prepared on a large scale , suggesting potential for significant bioavailability.
Result of Action
The result of the action of this compound is the successful completion of the C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids . This leads to the formation of new compounds through a photocatalytic process .
Action Environment
The action of this compound is influenced by environmental factors such as light, as it is a photocatalyst . The compound exhibits good reduction stability , suggesting that it may maintain its efficacy and stability under various environmental conditions.
Safety and Hazards
Properties
IUPAC Name |
2,7-diiodophenanthrene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXTLBWOUQIBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343666 | |
Record name | 2,7-diiodophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-32-9 | |
Record name | 2,7-diiodophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2,7-diiodophenanthrene-9,10-dione play in the development of new photocatalytic materials?
A1: this compound serves as a crucial building block for creating novel conjugated porous polymers (CPPs) with photocatalytic properties []. The iodine atoms provide sites for Sonogashira-Hagihara coupling reactions with alkynyl co-monomers, enabling the construction of extended conjugated frameworks. This specific diiodo compound leads to phenanthrene units within the polymer structure, contributing to the material's light absorption and electronic properties relevant for photocatalysis.
Q2: How does the synthetic strategy involving this compound influence the surface area of the resulting CPPs?
A2: The research highlights a two-step approach to maximize the BET surface area of the CPPs []. Initially, this compound is protected as a bis-dioxolane derivative before polymerization. This protected form allows for a higher degree of polymerization and avoids steric hindrance that could arise from the ketone groups. After polymerization, hydrolysis of the dioxolane groups reveals the diketone functionality and yields a material with a significantly higher surface area compared to direct polymerization of the unprotected this compound. This increased surface area is beneficial for heterogeneous catalysis, offering more active sites for interactions with reactant molecules.
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